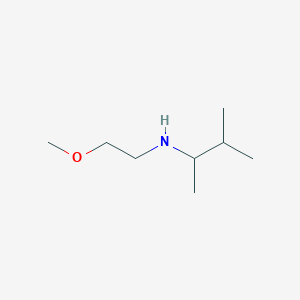
(2-Methoxyethyl)(3-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethyl)(3-methylbutan-2-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound has a molecular formula of C8H19NO and a molecular weight of 145.24 g/mol . It is a secondary amine, meaning the nitrogen atom is bonded to two alkyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(3-methylbutan-2-yl)amine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of 3-methylbutan-2-amine with 2-methoxyethyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(3-methylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .
Scientific Research Applications
(2-Methoxyethyl)(3-methylbutan-2-yl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(3-methylbutan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-1-butanamine: A similar compound with a slightly different structure, used in similar applications.
N,N-Dimethylethanamine: Another secondary amine with different alkyl groups attached to the nitrogen atom.
Uniqueness
(2-Methoxyethyl)(3-methylbutan-2-yl)amine is unique due to its specific combination of alkyl groups and the presence of a methoxyethyl group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in specialized applications .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C8H19NO/c1-7(2)8(3)9-5-6-10-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
MQFGODBZPBVXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















